5-(4-chlorophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)oxazole-2-carboxamide
CAS No.: 1798539-08-8
Cat. No.: VC4213376
Molecular Formula: C16H13ClN4O3S
Molecular Weight: 376.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798539-08-8 |
|---|---|
| Molecular Formula | C16H13ClN4O3S |
| Molecular Weight | 376.82 |
| IUPAC Name | 5-(4-chlorophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-oxazole-2-carboxamide |
| Standard InChI | InChI=1S/C16H13ClN4O3S/c1-18-13(22)6-11-8-25-16(20-11)21-14(23)15-19-7-12(24-15)9-2-4-10(17)5-3-9/h2-5,7-8H,6H2,1H3,(H,18,22)(H,20,21,23) |
| Standard InChI Key | ICKHSEFCULBVDP-UHFFFAOYSA-N |
| SMILES | CNC(=O)CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Introduction
5-(4-chlorophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)oxazole-2-carboxamide is a complex organic compound that has garnered attention for its potential applications in various scientific fields. This compound is synthesized through a multi-step process involving commercially available precursors and requires precise control over reaction conditions to ensure high yields and purity.
Chemical Reactivity
The chemical reactivity of 5-(4-chlorophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)oxazole-2-carboxamide can be analyzed in terms of its potential reactions, which are essential for modifying the compound to enhance its biological activity or selectivity.
Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, ongoing research aims to clarify its biological targets and mechanisms. This could lead to significant advancements in therapeutic strategies against various health conditions.
Potential Applications
The compound has potential applications in various scientific fields, particularly in the development of new therapeutic agents. Its unique structure suggests it could be used to combat drug-resistant pathogens or as part of novel anticancer therapies.
Synthesis and Characterization Data
| Parameter | Description |
|---|---|
| Molecular Formula | Not specified in available sources |
| Molecular Weight | Not specified in available sources |
| CAS Number | 50773-41-6 (related compound) |
| Synthesis Solvents | Dimethylformamide (DMF) |
| Analytical Techniques | NMR, MS |
Biological Activity
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Not specifically reported for this compound, but related compounds show promise |
| Anticancer Activity | Potential applications in cancer therapy, though specific data is not available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume